3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,5-dichloro-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-20-14(12-3-2-4-13(12)19-20)8-18-15(21)9-5-10(16)7-11(17)6-9/h5-7H,2-4,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSFUSZKAOCRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a dichlorobenzamide structure linked to a tetrahydrocyclopentapyrazole moiety, which suggests possible interactions with various biological targets. This article reviews its biological activity based on available research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an inhibitor in various enzymatic pathways and its effects on cellular processes. Below are key areas of biological activity reported in the literature.
1. Inhibition of Soluble Epoxide Hydrolase (sEH)
Recent studies have highlighted the compound's role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides. The inhibition potency of related compounds containing halogenated pyrazoles has been reported to range from 0.8 to 27.5 nM . The presence of chlorine atoms in the pyrazole ring enhances the electron density redistribution, contributing to increased inhibitory activity.
| Compound | IC50 (nM) |
|---|---|
| 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]urea | 0.8 |
| 1-[(Adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]urea | 1.2 |
2. Anticancer Properties
The compound's structural components suggest potential anticancer properties through modulation of signaling pathways associated with cancer progression. The interaction with epidermal growth factor receptor (EGFR) signaling pathways has been noted, where disruption may enhance cancer cell proliferation and survival .
3. Neuroprotective Effects
Studies have indicated that compounds similar to this compound exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells . These effects are critical in developing treatments for neurodegenerative diseases.
Case Studies
A notable case study involved the evaluation of various pyrazole derivatives for their sEH inhibition capacity and subsequent biological implications. Compounds with similar structures exhibited significant anti-inflammatory effects in animal models by modulating lipid metabolism and reducing pro-inflammatory cytokines.
Table: Summary of Biological Activities
Scientific Research Applications
Research has indicated that this compound exhibits significant biological activities. It has been evaluated for its potential as an antiprotozoal agent and its effects on various biological pathways.
Antiprotozoal Activity
A study highlighted the synthesis of similar compounds exhibiting antiprotozoal properties. The structural characteristics of 3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide suggest it may possess comparable activity against protozoan parasites such as Trichomonas vaginalis .
Lipid Regulation
Another area of interest is the compound's influence on lipid metabolism. Research indicates that derivatives of similar structures can modulate lipid levels by interacting with thyroid hormone receptors (THR). Specifically, compounds that exhibit selectivity for THR-β have shown promise in reducing LDL cholesterol and triglycerides . This suggests a potential application in treating dyslipidemia.
Synthesis and Derivative Exploration
The synthesis of this compound can serve as a precursor for developing new derivatives with enhanced biological activities. The modification of the existing structure may lead to improved efficacy against specific diseases or conditions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Azzam et al. (2024) | Antiparasitic Activity | Investigated related compounds showing effectiveness against Trichomonas vaginalis. |
| Lipid Regulation Study (2014) | Thyroid Hormone Interaction | Highlighted the role of similar compounds in regulating lipid levels via THR modulation. |
| Synthesis Review (2023) | Synthetic Methodologies | Discussed innovative synthetic routes for creating derivatives with enhanced pharmacological profiles. |
Q & A
Q. What are the common synthetic routes for preparing 3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide?
The synthesis typically involves multi-step reactions, such as cyclocondensation of pyrazole precursors with substituted benzamides. For example, refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) is a standard method . Amidation steps often employ coupling agents like EDCI/HOBt in DMF, followed by purification via column chromatography or recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hydrogen environments.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns . Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances accuracy .
Q. What methodologies are used to assess its biological activity in vitro?
Standard assays include:
- Enzyme inhibition studies : Measure IC₅₀ values using fluorometric or colorimetric substrates.
- Cell viability assays (e.g., MTT): Evaluate cytotoxicity against cancer or normal cell lines.
- Binding affinity tests : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
Contradictions may arise from variations in assay conditions (e.g., pH, solvent). To resolve:
- Reproduce experiments under standardized protocols.
- Validate target specificity using CRISPR knockout models or competitive binding assays.
- Meta-analysis of published data to identify confounding factors (e.g., impurities in batches) .
Q. What strategies optimize the compound’s synthetic yield and scalability?
- Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, solvent ratio).
- Flow chemistry : Enhance reproducibility for large-scale synthesis.
- Green chemistry principles : Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Systematic substituent variation : Modify the benzamide or pyrazole moieties to probe electronic and steric effects.
- 3D-QSAR modeling : Use computational tools (e.g., CoMFA) to predict bioactivity trends.
- Crystallography : Resolve ligand-target co-crystal structures to identify critical binding motifs .
Q. What experimental designs assess environmental impact and degradation pathways?
- Environmental fate studies : Track compound stability in water/soil matrices under varying pH and UV exposure.
- Ecotoxicology assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines.
- Metabolite profiling : LC-MS/MS to identify transformation products .
Q. How can mechanistic insights into its biological activity be elucidated computationally?
- Molecular docking : Predict binding modes with target proteins (e.g., kinases).
- Molecular Dynamics (MD) simulations : Assess ligand-protein stability over time.
- Free-energy perturbation (FEP) : Quantify binding affinity changes for SAR refinement .
Q. What cross-disciplinary approaches enhance its application in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
